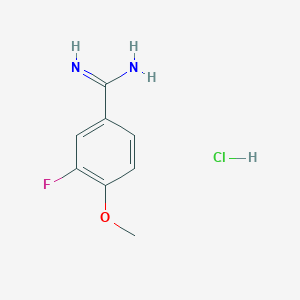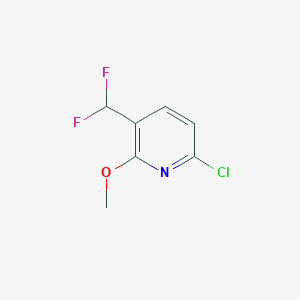
Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate is an organic compound with the molecular formula C12H14O4. It is a derivative of benzoic acid and is characterized by the presence of an allyl group, a hydroxyl group, and a methoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate can be synthesized through several methods. One common method involves the alkylation of methyl 3-hydroxy-5-methoxybenzoate with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Another method involves the esterification of 2-allyl-3-hydroxy-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient production with high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins, affecting their structure and function. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-hydroxy-5-methoxybenzoate: Lacks the allyl group, making it less reactive in certain chemical reactions.
Methyl 2-hydroxy-5-methoxybenzoate: Similar structure but different substitution pattern, affecting its chemical properties.
Methyl 3-methoxysalicylate: Contains a methoxy group at a different position, leading to different reactivity.
Uniqueness
Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate is unique due to the presence of the allyl group, which imparts distinct reactivity and potential bioactivity. This makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
methyl 3-hydroxy-5-methoxy-2-prop-2-enylbenzoate |
InChI |
InChI=1S/C12H14O4/c1-4-5-9-10(12(14)16-3)6-8(15-2)7-11(9)13/h4,6-7,13H,1,5H2,2-3H3 |
Clé InChI |
UCKQNVAODWYVBD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)O)CC=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2-Iodobenzo[d]thiazol-5-yl)ethanone](/img/structure/B13676229.png)
![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13676231.png)


![3-[4-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13676248.png)
![[5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13676259.png)
![1H-pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione](/img/structure/B13676260.png)
![4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole Hydrochloride](/img/structure/B13676263.png)


